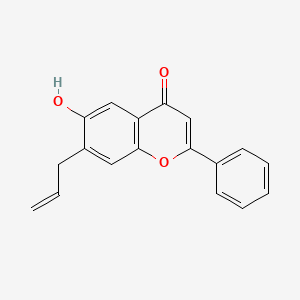

7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 6-hydroxy-2-phenyl-7-prop-2-enylchromen-4-one. The molecular formula C₁₈H₁₄O₃ indicates a molecular weight of 278.31 grams per mole, reflecting the presence of eighteen carbon atoms, fourteen hydrogen atoms, and three oxygen atoms within the molecular structure.

The structural formula reveals a chromen-4-one backbone characterized by a benzopyran ring system with a carbonyl group at position 4. The substitution pattern includes a phenyl group at position 2, a hydroxyl group at position 6, and an allyl group at position 7. The Simplified Molecular Input Line Entry System representation C=CCC1=CC2=C(C=C1O)C(=O)C=C(C1=CC=CC=C1)O2 provides a detailed description of the connectivity pattern, demonstrating the specific arrangement of functional groups around the chromen-4-one core.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₃ |

| Molecular Weight | 278.31 g/mol |

| Chemical Abstracts Service Registry Number | 1395786-38-5 |

| MDL Number | MFCD22587390 |

| International Chemical Identifier Key | FZNDGLHNTNGOIS-UHFFFAOYSA-N |

The compound belongs to the broader class of chromen-4-one derivatives, which are known for their diverse biological activities and significance in medicinal chemistry. The presence of both the allyl and hydroxyl groups enhances the biological activity and potential therapeutic applications of this compound, positioning it as a valuable scaffold for pharmaceutical development.

X-ray Crystallographic Studies and Conformational Analysis

While specific crystallographic data for this compound is limited in the available literature, insights can be drawn from related chromen-4-one derivatives that have undergone detailed structural analysis. The conformational behavior of chromen-4-one compounds typically involves considerations of planarity within the aromatic core and the rotational freedom of substituent groups.

The chromen-4-one framework generally maintains a planar configuration of the benzopyran ring system, which is essential for optimal π-electron delocalization and conjugation effects. However, substituent groups may deviate from this planarity depending on steric and electronic factors. In related compounds such as allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, crystallographic studies have revealed that the aromatic core is not perfectly planar with substituent groups, showing rotational deviations of several degrees from the main chromene plane.

The conformational analysis of this compound involves examination of the relative orientations of the phenyl, hydroxyl, and allyl substituents. The phenyl group at position 2 typically exhibits some degree of rotational freedom around the carbon-carbon bond connecting it to the chromen-4-one core. The hydroxyl group at position 6 is likely to participate in intramolecular hydrogen bonding interactions with the carbonyl oxygen at position 4, potentially stabilizing specific conformational arrangements.

The allyl group at position 7 introduces additional conformational complexity due to its flexible carbon-carbon bonds. The rotational freedom around these bonds allows for multiple conformational states, which may influence the overall molecular geometry and interaction potential of the compound. The conjugation between the allyl group and the aromatic system may provide some degree of conformational preference, favoring arrangements that maximize π-electron overlap.

Comparative Analysis with Related Chromen-4-One Derivatives

The structural characteristics of this compound can be effectively understood through comparison with other chromen-4-one derivatives that share similar substitution patterns or functional group arrangements. Several related compounds provide valuable insights into structure-activity relationships and conformational preferences within this chemical class.

2-(2-phenylethyl)chromone represents a structurally related compound with a phenyl-containing substituent at position 2, though it differs in the length and nature of the connecting chain. This compound, with molecular formula C₁₇H₁₄O₂ and molecular weight 250.29 grams per mole, demonstrates how variations in substituent structure can influence molecular properties while maintaining the core chromen-4-one framework. The compound has been identified as a plant metabolite found in agarwood, indicating the natural occurrence and biological relevance of chromen-4-one derivatives.

Another relevant comparison involves 7-hydroxy-2-(4-hydroxybenzyl)-chromen-4-one, which shares the hydroxyl substitution pattern at position 7 but differs in the nature of the substituent at position 2. This compound, with molecular formula C₁₆H₁₂O₄ and molecular weight 268.26 grams per mole, illustrates how hydroxyl group positioning affects molecular properties and potential biological activities.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₈H₁₄O₃ | 278.31 | Allyl at position 7, hydroxyl at position 6, phenyl at position 2 |

| 2-(2-phenylethyl)chromone | C₁₇H₁₄O₂ | 250.29 | Phenylethyl at position 2 |

| 7-hydroxy-2-(4-hydroxybenzyl)-chromen-4-one | C₁₆H₁₂O₄ | 268.26 | Hydroxyl at position 7, hydroxybenzyl at position 2 |

The comparative analysis reveals that the presence of multiple functional groups in this compound creates a more complex molecular architecture compared to simpler chromen-4-one derivatives. The combination of phenyl, hydroxyl, and allyl substituents provides multiple sites for intermolecular interactions and potential biological activity, distinguishing this compound from its simpler analogs.

Tautomeric Behavior and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound involves potential equilibria between different structural forms, particularly those involving the hydroxyl group at position 6 and the carbonyl group at position 4. Research on related 4-hydroxycoumarin derivatives has demonstrated the significance of keto-enol tautomerism in determining the chemical behavior and stability of these compounds.

The primary tautomeric equilibrium involves the interconversion between the 4-keto form and the 6-hydroxy-4-enol form. Although nuclear magnetic resonance spectroscopy studies of similar compounds typically show only the 4-hydroxy-2-chromenone tautomeric forms, the equilibrium between different tautomeric states plays a crucial role in chemical reactivity and hydrogen-deuterium exchange processes. The 4-hydroxy-2-chromenone form generally represents the thermodynamically favored tautomer due to enhanced conjugation and resonance stabilization.

Intramolecular hydrogen bonding significantly influences tautomeric stability in chromen-4-one derivatives. The hydroxyl group at position 6 in this compound can participate in hydrogen bonding interactions with the carbonyl oxygen at position 4, providing additional stabilization to specific tautomeric forms. This hydrogen bonding interaction creates a six-membered chelate ring that enhances the stability of the enol tautomer and influences the overall electronic distribution within the molecule.

The resonance stabilization mechanisms operating in this compound involve extensive π-electron delocalization throughout the chromen-4-one system. The phenyl group at position 2 contributes to the extended conjugation network, while the hydroxyl group at position 6 can participate in resonance through its lone pair electrons. The allyl group at position 7 provides additional conjugation possibilities, though the extent of its participation depends on the conformational arrangement and the degree of coplanarity with the aromatic system.

Studies on flavonols and related compounds have shown that the coplanarity of aromatic rings and substituents significantly affects the extent of π-orbital conjugation and the resulting stabilization energy. The dihedral angle between different portions of the molecule influences the effectiveness of electron delocalization and the overall molecular stability. In the case of this compound, rotational freedom around various bonds allows for conformational adjustments that can optimize resonance stabilization while accommodating steric interactions between substituents.

The tautomeric behavior also influences the compound's ability to participate in various chemical reactions and interactions with biological targets. The electron-rich nature of the hydroxyl-substituted aromatic system enhances the compound's potential as an antioxidant, allowing it to donate hydrogen atoms and neutralize reactive oxygen species. This antioxidant capability is directly related to the tautomeric equilibria and the ease with which hydrogen atoms can be abstracted from the hydroxyl groups.

Propriétés

IUPAC Name |

6-hydroxy-2-phenyl-7-prop-2-enylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-6-13-9-18-14(10-15(13)19)16(20)11-17(21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNDGLHNTNGOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation of 6-hydroxy-2-phenyl-4H-chromen-4-one

The initial step in the preparation of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one involves the selective allylation of the hydroxy group at the 6-position of 2-phenyl-4H-chromen-4-one. This is typically achieved by reacting 6-hydroxy-2-phenyl-4H-chromen-4-one with allyl bromide in the presence of potassium carbonate (K2CO3) in dry acetone under reflux conditions (around 70 °C) for approximately 4 hours.

- Reaction conditions:

- Reagents: 6-hydroxy-2-phenyl-4H-chromen-4-one, allyl bromide, K2CO3

- Solvent: Dry acetone

- Temperature: Reflux (~70 °C)

- Time: 4 hours

- Outcome: Formation of 6-(allyloxy)-2-phenyl-4H-chromen-4-one with yields around 85%

- Purification: Column chromatography using ethyl acetate/hexane (30:70) as eluent

This step produces the allyloxy intermediate crucial for subsequent transformations.

Claisen Rearrangement to Introduce Allyl Group at C-7 Position

Following allylation, a thermal Claisen rearrangement is employed to migrate the allyl group from the oxygen atom at the 6-position to the carbon at the 7-position, resulting in the formation of this compound.

- Conditions:

- Solvent: Diphenyl ether

- Temperature: Reflux (approx. 250 °C)

- Time: Until completion monitored by TLC

- Mechanism: The Claisen rearrangement proceeds via a-sigmatropic shift, converting the allyloxy group to a C-allyl substituent.

- Advantages: Diphenyl ether is preferred over N,N-diethylaniline for practical and operational simplicity.

- Yield: High regioselectivity for the C-8 (equivalent to 7-position in chromen-4-one numbering) allyl isomer is observed.

Further Allylation to Form Diene Precursors for Ring-Closing Metathesis

The rearranged product (this compound) can be further alkylated at the hydroxy group with allyl bromide under similar conditions (K2CO3/acetone, reflux) to produce 5-allyl-6-(allyloxy)-2-phenyl-4H-chromen-4-one derivatives. These diene precursors are essential for subsequent ring-closing metathesis (RCM) reactions.

- Yield: Approximately 70%

- Purification: Column chromatography with EtOAc/n-hexane (30:70).

Ene-Yne Metathesis for Vinyl-Substituted Oxepine Derivatives

To introduce vinyl groups on the oxepine ring, an ene-yne metathesis approach is used. The 7-hydroxy group is alkylated with propargyl bromide to form propargyloxy derivatives, which upon treatment with Grubbs’ II catalyst under reflux in DCM undergo ring-closing ene-yne metathesis to yield vinyl-oxepine fused chromenones.

- Starting material: 8-allyl-7-hydroxy-3-phenyl-4H-chromen-4-one

- Alkylating agent: Propargyl bromide

- Base: K2CO3

- Solvent: Acetone

- Temperature: Reflux

- Catalyst: Grubbs’ II catalyst (10 mol%)

- Yield: Moderate (52-55%)

- Characterization: Vinyl protons appear in 1H NMR between δ 5.13 to 5.70 ppm, confirming successful vinyl group incorporation.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Allylation | Allyl bromide, K2CO3, acetone, reflux | 6-(Allyloxy)-2-phenyl-4H-chromen-4-one | 85 | Alkylation at hydroxy group |

| 2 | Claisen Rearrangement | Diphenyl ether, reflux | This compound | High | Allyl migration to C-7 position |

| 3 | Allylation | Allyl bromide, K2CO3, acetone, reflux | 5-Allyl-6-(allyloxy)-2-phenyl-4H-chromen-4-one | 70 | Diene precursor for RCM |

| 4 | Ring-Closing Metathesis | Grubbs’ II catalyst, DCM, reflux | Oxepine-annulated chromen-4-one | Up to 70 | Formation of medium-sized oxepine ring |

| 5 | Ene-Yne Metathesis | Propargyl bromide, K2CO3, acetone, reflux + Grubbs’ II catalyst, DCM, reflux | Vinyl-oxepine fused chromen-4-one | 52-55 | Introduction of vinyl substituent |

Research Findings and Analysis

- The combination of classical organic transformations (alkylation, Claisen rearrangement) with modern catalytic methods (Grubbs’ metathesis) provides an efficient and versatile approach to synthesize this compound and its derivatives.

- The use of diphenyl ether as a solvent for Claisen rearrangement offers practical advantages over previously reported solvents.

- The ring-closing metathesis step is highly dependent on reaction temperature and catalyst loading, with no reaction observed at room temperature.

- Ene-yne metathesis expands the structural diversity by allowing the introduction of vinyl groups, which may enhance biological activity through improved receptor interactions.

- The synthetic strategy is supported by detailed NMR characterization, confirming the regioselectivity and structural integrity of the products.

- These methods have been applied in the synthesis of bioactive flavonoid derivatives with potential anticancer properties, underscoring the pharmacological relevance of the synthetic approach.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the chromen-4-one framework can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens or nucleophiles in the presence of a catalyst like palladium on carbon.

Major Products Formed:

Oxidation: Formation of 7-allyl-6-oxo-2-phenyl-4H-chromen-4-one.

Reduction: Formation of 7-allyl-6-hydroxy-2-phenyl-4H-chroman-4-one.

Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one has been investigated for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of chromones can selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study: COX Inhibition

A study published in Bioorganic & Medicinal Chemistry evaluated various chromone derivatives for their COX-2 inhibition potential. The findings suggested that modifications on the chromone structure could enhance selectivity and potency against COX-2 compared to COX-1, which is significant for reducing side effects associated with non-selective NSAIDs .

Antioxidant Activity

The antioxidant properties of flavonoids are well-documented. Research has shown that this compound exhibits significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| 7-Allyl-6-hydroxy-2-phenyl-chromen | 25 | Journal of Agricultural and Food Chemistry |

| Quercetin | 30 | Journal of Agricultural and Food Chemistry |

| Vitamin C | 20 | Journal of Agricultural and Food Chemistry |

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various pathogens. The results indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several flavonoids, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative or therapeutic agent .

Neuroprotective Effects

The neuroprotective properties of flavonoids have gained interest in neurodegenerative disease research. Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage.

Data Table: Neuroprotective Activity

| Compound | Cell Line | % Protection at 50 µM |

|---|---|---|

| 7-Allyl-6-hydroxy-2-phenyl-chromen | SH-SY5Y (neuronal) | 60 |

| Curcumin | SH-SY5Y (neuronal) | 55 |

| Resveratrol | SH-SY5Y (neuronal) | 70 |

Mécanisme D'action

The mechanism of action of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

Table 1: Substituent Positions and Key Features

Table 2: Molecular Data and Inferred Bioactivity

Key Findings and Implications

Substituent Effects on Bioactivity :

- Allyl Group : The allyl substituent in the target compound may improve membrane permeability compared to smaller groups (e.g., -Cl, -OCH₃) due to increased hydrophobicity .

- Halogenation : Chloro-substituted analogs (e.g., ) demonstrate antimicrobial properties, suggesting electron-withdrawing groups enhance interactions with microbial targets.

- Hydroxyphenyl Moieties : Compounds with 4-hydroxyphenyl groups (e.g., ) are linked to antioxidant and phytoestrogenic activities, likely via radical scavenging or receptor binding.

Structural Flexibility :

- Glycosylated derivatives (e.g., ) exhibit improved solubility, highlighting the trade-off between lipophilicity and bioavailability.

- Methoxy groups (e.g., ) may stabilize the molecule against metabolic degradation compared to hydroxyl groups.

Research Gaps: Limited data exist on the target compound’s synthesis, crystallography, or direct biological testing. Studies using SHELXL or ORTEP-3 for structural analysis could elucidate its conformational preferences.

Activité Biologique

7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, a derivative of chromen-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an allyl and hydroxyl group, which significantly influence its pharmacological properties. Research has demonstrated its potential in various therapeutic areas, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

This structure includes:

- Allyl Group : Enhances biological activity through increased lipophilicity.

- Hydroxyl Group : Contributes to antioxidant properties and potential interactions with enzymes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : The compound exhibits significant inhibitory effects on acetylcholinesterase, leading to increased levels of acetylcholine, which is critical for neurotransmission and cognitive function.

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation.

- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

Anticancer Effects

Research has indicated that this compound exhibits anticancer properties through:

- Induction of apoptosis in cancer cell lines (e.g., MCF-7 and HepG2) at higher concentrations.

Anti-inflammatory Properties

The compound has been shown to reduce inflammation in various models:

- Inhibition of superoxide anion generation by human neutrophils was observed at concentrations as low as 50 µM, demonstrating its potential in managing inflammatory diseases .

Study 1: Anticancer Efficacy

In vitro studies on breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers, indicating its effectiveness as an anticancer agent.

| Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 10 | 25 |

| MCF-7 | 50 | 55 |

| HepG2 | 10 | 30 |

| HepG2 | 50 | 60 |

Study 2: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of the compound using a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory cytokine levels post-treatment.

| Treatment Group | Edema Reduction (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | - | 150 |

| Low Dose (10 mg/kg) | 30 | 120 |

| High Dose (50 mg/kg) | 60 | 80 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one, and how can reaction yields be optimized?

- Methodological Answer : A one-pot FeCl₃-catalyzed reaction between substituted phenols and ethyl phenylpropiolate in THF solvent has been validated for synthesizing chromen-4-one derivatives, including structurally similar compounds . Yield optimization can involve adjusting catalyst loading (e.g., 10–20 mol% FeCl₃), reaction temperature (80–100°C), and solvent polarity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and allyl group integration .

- X-Ray Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) resolves bond angles and disorder, as demonstrated for analogous chromen-4-ones. Software like SHELX (for refinement) and ORTEP-III (for visualization) are critical for data analysis .

- Mass Spectrometry : High-resolution ESI-TOF to verify molecular weight and fragmentation patterns .

Q. How can chromatographic separation challenges be addressed during purification?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates chromen-4-one derivatives with polar hydroxyl groups. For less polar analogs, silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1) is preferred .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA, combined with WinGX for crystallographic data integration, enables correlation between theoretical and experimental bond lengths .

Q. How can contradictions in bioactivity data across studies be systematically resolved?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell lines, solvent controls, incubation time) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .

- Data Validation : Use orthogonal assays (e.g., both MIC and time-kill kinetics for antimicrobial studies) to confirm results. Cross-reference crystallographic data (e.g., hydrogen bonding patterns) with molecular docking simulations to validate binding hypotheses .

Q. What strategies resolve disorder in crystallographic structures of chromen-4-one derivatives?

- Methodological Answer : In cases of molecular disorder (e.g., allyl group rotation), refine structures using SHELXL with PART instructions to model split positions. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with residual density maps (e.g., Fo-Fc) and adjust occupancy factors iteratively .

Q. How do substituent modifications (e.g., allyl vs. methoxy groups) impact photophysical properties?

- Methodological Answer : UV-Vis spectroscopy (in ethanol or DMF) coupled with TD-DFT calculations quantifies bathochromic shifts caused by electron-donating groups (e.g., allyl). Compare molar absorptivity (ε) and fluorescence quantum yields (Φ) of derivatives to establish structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.